D-Arabinitol is a sugar alcohol, specifically a pentitol, produced as a metabolite by certain organisms, notably fungal species like Candida. [, ] While Candida species are known to produce D-Arabinitol, vertebrate metabolic pathways produce its enantiomer, L-Arabinitol. [, ] This distinction forms the basis for its use as a diagnostic marker for invasive candidiasis in humans. [, , , , , , , , , , , ] D-Arabinitol is also found in plants, such as the French bean (Phaseolus vulgaris L.), where it plays a role in the regulation of the Calvin cycle enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). [, , ]
D-Arabinitol is primarily sourced from microbial fermentation processes, particularly in species such as Candida albicans and Zygosaccharomyces rouxii. These organisms can synthesize D-arabinitol from D-ribulose-5-phosphate, which is an intermediate of the pentose phosphate pathway . The compound is classified under polyols, which are characterized by their multiple hydroxyl groups, contributing to their solubility and sweetness.
D-Arabinitol can be synthesized through various methods:
D-Arabinitol has the molecular formula CHO. Its structure consists of five carbon atoms with multiple hydroxyl groups attached, making it a polyol. The specific stereochemistry at each carbon atom defines its classification as D-arabinitol.
D-Arabinitol participates in various biochemical reactions:
The mechanism of action for D-arabinitol primarily revolves around its metabolic pathways in microorganisms:
D-Arabinitol has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: